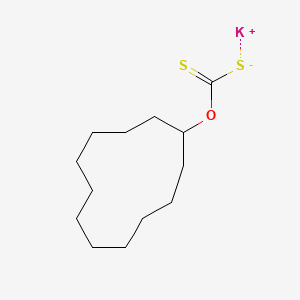
O-Cyclododecyl hydrogen dithiocarbonate, potassium salt
Description
O-Cyclododecyl hydrogen dithiocarbonate, potassium salt is a chemical compound with the molecular formula C13H24KOS2 and a molecular weight of 299.55736 g/mol . This compound is known for its unique structure, which includes a cyclododecyl group attached to a dithiocarbonate moiety. It is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Properties
CAS No. |
93923-76-3 |
|---|---|
Molecular Formula |
C13H23KOS2 |
Molecular Weight |
298.6 g/mol |
IUPAC Name |
potassium;cyclododecyloxymethanedithioate |
InChI |
InChI=1S/C13H24OS2.K/c15-13(16)14-12-10-8-6-4-2-1-3-5-7-9-11-12;/h12H,1-11H2,(H,15,16);/q;+1/p-1 |
InChI Key |
GZFXPNIHXINOKX-UHFFFAOYSA-M |
Canonical SMILES |
C1CCCCCC(CCCCC1)OC(=S)[S-].[K+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of O-Cyclododecyl hydrogen dithiocarbonate, potassium salt typically involves the reaction of cyclododecanol with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction conditions usually require a solvent like ethanol or methanol and are carried out under reflux to ensure complete reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
O-Cyclododecyl hydrogen dithiocarbonate, potassium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the dithiocarbonate group into thiol or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.
Scientific Research Applications
O-Cyclododecyl hydrogen dithiocarbonate, potassium salt has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism by which O-Cyclododecyl hydrogen dithiocarbonate, potassium salt exerts its effects involves the interaction of its dithiocarbonate group with molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes, contributing to its observed biological activities .
Comparison with Similar Compounds
O-Cyclododecyl hydrogen dithiocarbonate, potassium salt can be compared with other similar compounds, such as:
O-Cyclohexyl hydrogen dithiocarbonate, potassium salt: This compound has a similar structure but with a cyclohexyl group instead of a cyclododecyl group. It exhibits different reactivity and properties due to the smaller ring size.
O-Cyclooctyl hydrogen dithiocarbonate, potassium salt: With a cyclooctyl group, this compound also shows distinct chemical behavior compared to the cyclododecyl derivative. The uniqueness of this compound lies in its larger ring size, which can influence its reactivity and interactions with other molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


